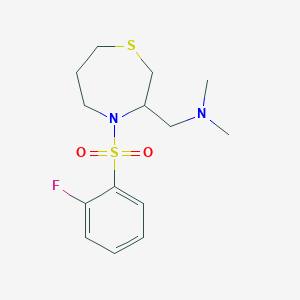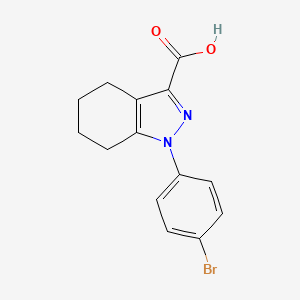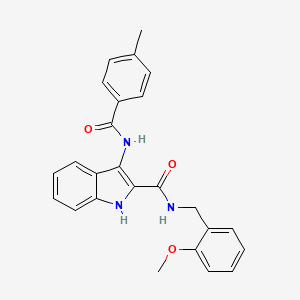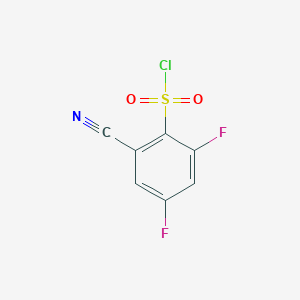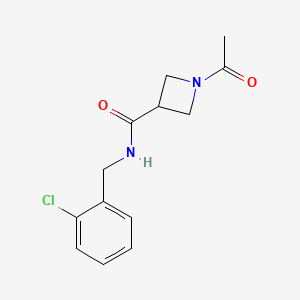![molecular formula C23H25N3O7 B2525629 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 874805-62-6](/img/structure/B2525629.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O7 and its molecular weight is 455.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Research has highlighted the development of amyloid imaging ligands, like certain radioligands, which have been studied in Alzheimer's disease patients to measure amyloid in vivo in the brain. These developments represent a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new antiamyloid therapies (Nordberg, 2007).
Microwave-assisted Synthesis of Benzoxazoles Derivatives
The benzoxazole derivative, containing a 1,3-oxazole system fused with a benzene ring, has profound effects on medicinal chemistry research due to its important pharmacological activities. Microwave-assisted synthesis is highlighted as a technique that increases diversity and accelerates research in modern chemistry, beneficial for the synthesis of benzoxazole. This method presents a more effective interior heating by directly coupling microwave energy with the molecules, indicating its importance in pharmaceutical chemistry and other industries (Özil & Menteşe, 2020).
Oxazolidinones Antimicrobial Agents
Oxazolidinones, representing a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They generally display bacteriostatic activity against many important human pathogens. Linezolid, an oxazolidinone that has been selected for clinical development, shows promise as an alternative to treat serious infections due to resistant gram-positive organisms. This highlights the therapeutic potential of modifying the oxazolidinone nucleus to yield agents with greater potency and novel spectra of activity (Diekema & Jones, 2000).
Triazole Derivatives Therapeutic Applications
Triazoles, as a class of five-membered heterocyclic compounds, are significant for the preparation of new drugs due to their diverse biological activities. The development of new methods of synthesis and biological evaluation of triazole compounds is actively pursued. This illustrates the ongoing interest in utilizing these compounds for therapeutic purposes, with an emphasis on finding more efficient preparations that consider current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Antioxidant Activity Determination Methods
The study of antioxidants and their implications in various fields, including medicinal chemistry, has led to the development of critical tests to determine antioxidant activity. These tests, based on chemical reactions and spectrophotometry, are essential for assessing the kinetics or equilibrium state of antioxidant assays. Such methods are crucial for analyzing the antioxidant capacity of complex samples, further emphasizing the role of chemical and electrochemical methods in clarifying the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
Compounds containing thebenzo[d][1,3]dioxole structure are known to be bioactive . They are found in various pharmaceuticals and pesticides , suggesting a broad range of potential targets.
Mode of Action
It’s known that many related compounds containing themethylenedioxyphenyl group are bioactive . These compounds are known to have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Pharmacokinetics
Thebenzo[d][1,3]dioxole structure, which is part of this compound, is known to be a colorless liquid with a density of 1.064 g/cm³ . This suggests that the compound may have good solubility, which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit good selectivity between cancer cells and normal cells . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Action Environment
Thebenzo[d][1,3]dioxole structure, which is part of this compound, is known to be stable under standard conditions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide are not well-studied. Related compounds have been shown to interact with various enzymes and proteins. For instance, benzodioxole derivatives have been synthesized as COX inhibitors . The compound’s interactions with enzymes, proteins, and other biomolecules would depend on its specific structure and functional groups.
Cellular Effects
Related benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be studied in more detail.
Molecular Mechanism
Propriétés
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-30-17-5-2-15(3-6-17)8-9-24-21(27)22(28)25-13-20-26(10-11-31-20)23(29)16-4-7-18-19(12-16)33-14-32-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRPNYJMHIKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)
